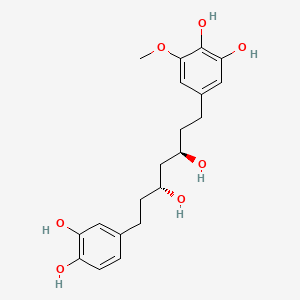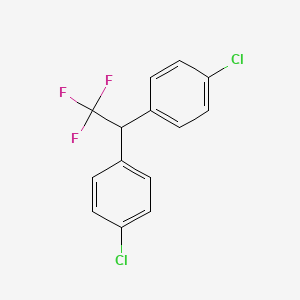![molecular formula C7H8BFO3 B13425361 B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid](/img/structure/B13425361.png)
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid is a boronic acid derivative with the molecular formula C7H5D3BFO3 and a molecular weight of 172.96 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluoro and a methoxy-d3 group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Vorbereitungsmethoden
The synthesis of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid typically involves the reaction of 2-fluoro-3-(methoxy-d3)phenylboronic acid with boron reagents under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and bases to facilitate the formation of carbon-carbon bonds . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to alcohols or other reduced forms.
Substitution: It participates in substitution reactions, particularly in the presence of electrophiles or nucleophiles.
Suzuki-Miyaura Coupling: This is the most notable reaction, where the compound reacts with halides in the presence of palladium catalysts to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The process includes oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts . The boronic acid group interacts with the palladium complex, enabling the transfer of the phenyl group to the halide substrate, forming a new carbon-carbon bond.
Vergleich Mit ähnlichen Verbindungen
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid can be compared with other boronic acids such as:
Phenylboronic Acid: Similar in structure but lacks the fluoro and methoxy-d3 substitutions.
3-Bromo-5-fluoro-2-methoxyphenylboronic Acid: Contains additional bromine substitution, which can influence its reactivity and applications.
2-Fluorophenylboronic Acid: Similar but without the methoxy-d3 group, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitutions, which can provide distinct reactivity and selectivity in various chemical reactions.
Eigenschaften
Molekularformel |
C7H8BFO3 |
|---|---|
Molekulargewicht |
172.97 g/mol |
IUPAC-Name |
[2-fluoro-3-(trideuteriomethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C7H8BFO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3/i1D3 |
InChI-Schlüssel |
JCKZNMSBFBPDPM-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=C1F)B(O)O |
Kanonische SMILES |
B(C1=C(C(=CC=C1)OC)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


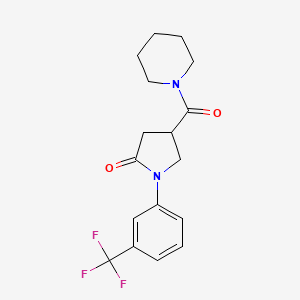
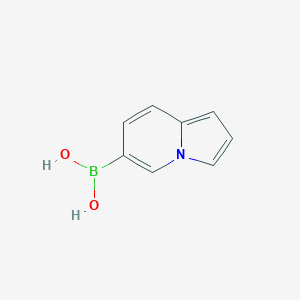

![(E)-but-2-enedioic acid;N-[2-[2-[4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carbonyl]phenyl]sulfanylphenyl]acetamide](/img/structure/B13425308.png)


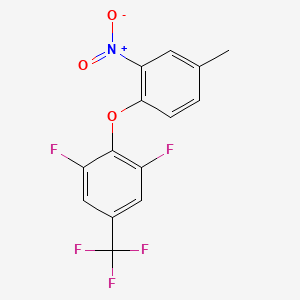
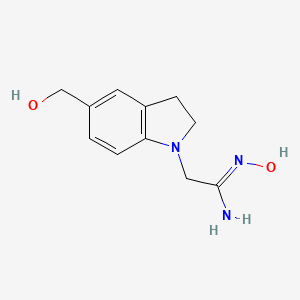
![3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic Acid](/img/structure/B13425339.png)
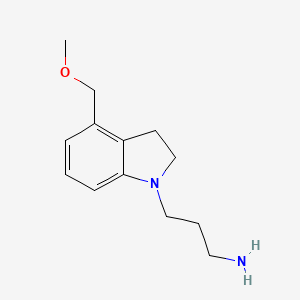
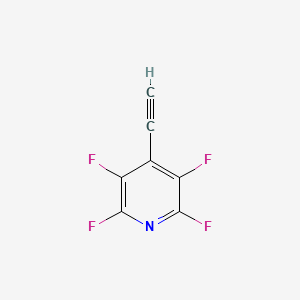
![[2,6-Difluoro-4-(trifluoromethoxy)phenyl]methanol](/img/structure/B13425351.png)
